Home > Products > Screening Compounds P20530 > PI4KIIIbeta-IN-10
PI4KIIIbeta-IN-10 - 1881233-39-1

PI4KIIIbeta-IN-10

Catalog Number: EVT-253725
CAS Number: 1881233-39-1
Molecular Formula: C22H25N3O5S2
Molecular Weight: 475.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases (IC50 = 3.6 nM).IC50 value: 3.6 nMTarget: PI4KIIIβin vitro: PI4KIIIbeta-IN-10 is the most potent PI4KIIIβ inhibitor currently reported, with very minor off-target inhibition of PI4KIIIβ related lipid kinases. PI4KIIIbeta-IN-10 shows weak inhibition of PI3KC2γ (IC50 1 μM), PI3Kα (10 μM), and PI4KIIIα (3 μM), and <20% inhibition at concentrations up to 20 μM for PI4K2α, PI4K2β, and PI3Kβ. PI4KIIIbeta-IN-10 is also the most effective antiviral compound in a cellular model of hepatitis C virus replication, with the best balance of antiviral potency and low cellular toxicity[1].
Overview

Phosphatidylinositol 4-kinase III beta inhibitor 10, commonly referred to as PI4KIIIbeta-IN-10, is a potent small molecule designed to inhibit the enzyme phosphatidylinositol 4-kinase III beta. This enzyme plays a critical role in lipid signaling pathways, particularly in the synthesis of phosphatidylinositol 4-phosphate, which is involved in various cellular processes including membrane trafficking and signal transduction. PI4KIIIbeta-IN-10 has garnered attention due to its high potency and selectivity, making it a valuable tool for research into diseases linked to dysregulated lipid metabolism, such as cancer and inflammation .

Source and Classification

PI4KIIIbeta-IN-10 was developed through structure-based drug design methodologies that focused on optimizing interactions with the target enzyme. It belongs to a class of compounds known as lipid kinase inhibitors. The compound has been characterized for its high selectivity against related lipid kinases, demonstrating minimal off-target effects .

Synthesis Analysis

Methods

The synthesis of PI4KIIIbeta-IN-10 involves several chemical reactions that build upon a core molecular framework. The synthetic route typically includes:

  1. Formation of Key Intermediates: Initial steps involve the construction of key intermediates through standard organic reactions such as nucleophilic substitutions and coupling reactions.
  2. Final Assembly: The final assembly of the compound is achieved through careful selection of reaction conditions to ensure high yields and purity.

Technical Details

The synthetic process may utilize various techniques including:

  • Refluxing: To facilitate reactions that require elevated temperatures.
  • Chromatography: For purification of intermediates and final products.
  • Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Molecular Structure Analysis

Structure

The molecular structure of PI4KIIIbeta-IN-10 features a complex arrangement that allows for effective binding to the active site of phosphatidylinositol 4-kinase III beta. Key structural elements include:

  • Aromatic Rings: Contributing to π-π stacking interactions.
  • Functional Groups: Such as amides or sulfonamides that facilitate hydrogen bonding with critical amino acid residues in the enzyme's active site.

Data

Crystallographic studies have provided insights into the binding mode of PI4KIIIbeta-IN-10 within the enzyme's active site, revealing specific interactions with residues such as Val598, Lys549, and Tyr583 .

Chemical Reactions Analysis

Reactions

PI4KIIIbeta-IN-10 undergoes specific chemical reactions when interacting with its target enzyme. These include:

  1. Enzyme Inhibition: The compound binds competitively to the active site of phosphatidylinositol 4-kinase III beta, preventing substrate access.
  2. Potential Off-target Interactions: While designed for selectivity, there may be minor interactions with other lipid kinases, though these are significantly lower than with the intended target.

Technical Details

The inhibition mechanism is characterized by measuring the IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity. For PI4KIIIbeta-IN-10, this value is reported at approximately 3.6 nM, highlighting its potency .

Mechanism of Action

Process

The mechanism by which PI4KIIIbeta-IN-10 exerts its effects involves several steps:

  1. Binding: The inhibitor binds to the active site of phosphatidylinositol 4-kinase III beta.
  2. Disruption of Catalysis: This binding prevents the phosphorylation of phosphatidylinositol substrates, effectively halting downstream signaling pathways that rely on phosphatidylinositol 4-phosphate production.
  3. Cellular Effects: As a result, cellular processes such as membrane trafficking and signal transduction are altered, which can affect cell proliferation and survival .

Data

Experimental data support this mechanism through assays that measure changes in lipid signaling pathways upon treatment with PI4KIIIbeta-IN-10 .

Physical and Chemical Properties Analysis

Physical Properties

PI4KIIIbeta-IN-10 is characterized by:

  • Molecular Weight: Approximately 350 g/mol.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: It contains functional groups that participate in hydrogen bonding and hydrophobic interactions crucial for its biological activity .
Applications

PI4KIIIbeta-IN-10 serves multiple scientific purposes:

  1. Research Tool: It is used extensively in studies investigating phosphatidylinositol signaling pathways and their implications in diseases such as cancer and metabolic disorders.
  2. Drug Development: As a lead compound, it provides insights into designing more selective inhibitors for therapeutic applications targeting lipid metabolism-related diseases .
  3. Biochemical Assays: The compound is utilized in various biochemical assays to elucidate the role of phosphatidylinositol 4-phosphate in cellular processes.
Introduction to PI4KIIIbeta-IN-10

Overview of Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) as a Therapeutic Target

Phosphatidylinositol 4-Kinase IIIβ (PI4KIIIβ) is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). This lipid messenger plays a critical role in membrane trafficking, organelle identity, and intracellular signaling. PI4KIIIβ is primarily localized to the trans-Golgi network and plasma membrane, where it regulates vesicular transport, secretory pathways, and the maintenance of Golgi structure [8]. Its dysfunction is implicated in pathological processes such as viral replication (e.g., hepatitis C virus (HCV) and enteroviruses), cancer progression, and aberrant cell migration. For instance, PI4KIIIβ is overexpressed in subsets of breast cancers, where it cooperates with Rab11a GTPase to hyperactivate oncogenic Akt signaling [8]. In virology, PI4KIIIβ-generated PI4P creates lipid microenvironments essential for viral replication complex assembly, making it a prime target for broad-spectrum antivirals [7]. The kinase’s dual roles in cellular homeostasis and disease underscore its therapeutic relevance.

Table 1: Kinase Selectivity Profile of PI4KIIIbeta-IN-10

Kinase TargetIC₅₀ (nM)Selectivity vs. PI4KIIIβ
PI4KIIIβ3.61-fold
PI4KIIIα3,000833-fold
PI3Kδ720200-fold
PI3KC2γ1,000278-fold
PI3Kα10,0002,778-fold
PI3Kγ20,0005,556-fold

Data compiled from biochemical assays [1] [5] [10].

Discovery and Rationale for Developing PI4KIIIbeta-IN-10

The discovery of PI4KIIIbeta-IN-10 (chemical name: N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide; CAS: 1881233-39-1) emerged from efforts to address limitations of earlier PI4KIIIβ inhibitors, which suffered from inadequate selectivity or cellular potency. Functional studies demonstrated that CRISPR-mediated deletion of PI4KIIIβ in NIH3T3 fibroblasts significantly reduced cell migration and altered focal adhesion (FA) dynamics. PI4KIIIβ-knockout cells exhibited a 25-hour half-wound closure time compared to 18 hours in wild-type cells, alongside increased FA numbers and disrupted PI4P vesicle transport to leading edges [8]. These findings validated PI4KIIIβ’s role in cytoskeletal remodeling and highlighted the need for potent inhibitors to probe its biology.

PI4KIIIbeta-IN-10 (referred to as "Compound 10" in early literature) was optimized through structure-activity relationship (SAR) screening. It demonstrated sub-nanomolar enzymatic inhibition (IC₅₀ = 3.6 nM) and robust antiviral activity in cellular models. For example, in HCV genotype 2a-infected Huh-7.5 cells, it achieved an IC₅₀ of 1,300 nM for viral replication, with minimal cytotoxicity (CC₅₀ = 32,000 nM), yielding a selectivity index of >24 [1] [5]. This >200-fold selectivity over related lipid kinases (e.g., PI4KIIIα, PI3Kα) positioned it as a premier chemical tool for dissecting PI4KIIIβ-dependent pathways without confounding off-target effects [5].

Key Structural and Functional Advantages Over Previous PI4KIIIβ Inhibitors

PI4KIIIbeta-IN-10 (molecular weight: 475.58 g/mol; formula: C₂₂H₂₅N₃O₅S₂) incorporates a methylthiazole core linked to a sulfonamide-phenol moiety, enabling high-affinity interactions with PI4KIIIβ’s ATP-binding pocket. Its design overcomes critical drawbacks of predecessors like PIK93 or AL-9 through three innovations:

  • Enhanced Selectivity: Unlike earlier inhibitors with activity against PI3Kα/γ or PI4KIIIα, PI4KIIIbeta-IN-10 shows negligible inhibition (<20%) of PI4K2α, PI4K2β, and PI3Kβ at concentrations ≤20 µM [1] [10]. This specificity is attributed to its unique binding mode, which exploits a hydrophobic cleft in PI4KIIIβ through the 2,2-dimethylpropanamide group (Fig. 1A).

  • Optimized Cellular Penetration: The compound’s logP value (~3.2, predicted) and sulfonamide linker confer balanced hydrophobicity, enabling efficient cellular uptake. In NIH3T3 migration assays, PI4KIIIbeta-IN-10 (10 µM) phenocopied genetic PI4KIIIβ deletion, reducing directional vesicle transport of PI4P to leading edges by >60% [8].

  • Functional Versatility: PI4KIIIbeta-IN-10 inhibits PI4P-dependent processes beyond virology. It disrupts vesicle tethering to focal adhesions, accelerating FA disassembly (Fig. 1B). It also modulates autophagy pathways, as evidenced by LC3-II accumulation and TFEB nuclear translocation in VAPA/B-deficient cells [1] [3].

Table 2: Comparative Profile of PI4KIIIbeta-IN-10 vs. Earlier Inhibitors

FeaturePI4KIIIbeta-IN-10Earlier Inhibitors (e.g., PIK93)
PI4KIIIβ IC₅₀3.6 nM7–50 nM
Selectivity (vs. PI3Kα)>2,700-fold<100-fold
Antiviral Activity (HCV)1,300 nM (IC₅₀)>5,000 nM (IC₅₀)
Cytotoxicity (CC₅₀)32,000 nM<10,000 nM
Off-target Kinase InhibitionMinimal (≤20% at 20 µM)Significant (PI3Kγ, VPS34)

Data derived from biochemical/cellular assays [5] [8] [10].

Fig. 1: Mechanism of Action Insights:A. Structural Basis for Selectivity: The methylthiazole and tert-butylamide groups occupy PI4KIIIβ-specific hydrophobic pockets, avoiding conserved residues targeted by pan-kinase inhibitors.B. Functional Impact: PI4KIIIbeta-IN-10 blocks PI4P vesicle fusion with focal adhesions (FAs), preventing FA disassembly and impairing cell motility [8].

Appendix: Compound Nomenclature

IdentifierName
Systematic NameN-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
SynonymsPI4KIIIbeta-IN-10; SCHEMBL14851574
CAS No.1881233-39-1
Molecular FormulaC₂₂H₂₅N₃O₅S₂
IUPAC NameSame as systematic name

Properties

CAS Number

1881233-39-1

Product Name

PI4KIIIbeta-IN-10

IUPAC Name

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Molecular Formula

C22H25N3O5S2

Molecular Weight

475.6 g/mol

InChI

InChI=1S/C22H25N3O5S2/c1-13-19(31-21(23-13)24-20(27)22(2,3)4)14-6-11-17(30-5)18(12-14)32(28,29)25-15-7-9-16(26)10-8-15/h6-12,25-26H,1-5H3,(H,23,24,27)

InChI Key

PLUYFBRIGUAKBR-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.